3-メトキシ-3-オキソプロピル亜鉛ブロミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

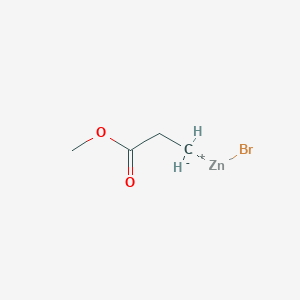

3-Methoxy-3-oxopropylzinc bromide: is an organozinc compound widely used in organic synthesis. It is known for its high reactivity and is often employed as a reagent in various chemical reactions. The compound is typically available as a solution in tetrahydrofuran (THF) and has the molecular formula C4H7O2ZnBr .

科学的研究の応用

Chemistry: In chemistry, 3-methoxy-3-oxopropylzinc bromide is used as a reagent in the synthesis of complex organic molecules. It is particularly valuable in the formation of carbon-carbon bonds through cross-coupling reactions .

Biology and Medicine: In biological and medical research, this compound is used in the development of new drugs. It has shown potential therapeutic effects in the treatment of cancer and other diseases.

Industry: Industrially, 3-methoxy-3-oxopropylzinc bromide is used in the production of fine chemicals and pharmaceuticals. Its reactivity makes it a valuable tool in the synthesis of various intermediates and active pharmaceutical ingredients.

作用機序

Target of Action

3-Methoxy-3-oxopropylzinc bromide is a reagent used in various chemical reactions . The primary targets of this compound are the reactant molecules in the chemical reactions where it is used. The role of this compound is to facilitate the transformation of these reactants into the desired products.

Mode of Action

The mode of action of 3-Methoxy-3-oxopropylzinc bromide involves its interaction with the reactant molecules. It acts as a nucleophile, donating electrons to electrophilic centers in the reactant molecules. This interaction leads to the formation of new chemical bonds and the generation of the reaction products .

Biochemical Pathways

As a chemical reagent, 3-Methoxy-3-oxopropylzinc bromide is involved in various synthetic pathways. For example, it can be used in the synthesis of γ-keto esters from aryl chlorides . It can also participate in the synthesis of sulfones from 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and alkyl halides . These pathways lead to the formation of complex organic compounds from simpler precursors.

Result of Action

The result of the action of 3-Methoxy-3-oxopropylzinc bromide is the transformation of reactant molecules into the desired products. This transformation is achieved through the formation of new chemical bonds, facilitated by the nucleophilic properties of the compound .

Action Environment

The action of 3-Methoxy-3-oxopropylzinc bromide is influenced by various environmental factors. For instance, the compound is typically stored at low temperatures (2-8°C) to maintain its stability . The presence of moisture or oxygen can lead to degradation of the compound, reducing its efficacy. Furthermore, the compound’s reactivity can be influenced by the solvent in which it is dissolved, with polar aprotic solvents like tetrahydrofuran (THF) often being used .

生化学分析

Biochemical Properties

It is known that organozinc compounds, like 3-Methoxy-3-oxopropylzinc bromide, are often used in organic synthesis, including the synthesis of γ-keto esters

Molecular Mechanism

It is known that organozinc compounds can participate in various types of reactions, including Negishi cross-couplings

準備方法

Synthetic Routes and Reaction Conditions: 3-Methoxy-3-oxopropylzinc bromide can be synthesized through the reaction of 3-methoxy-3-oxopropyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of 3-methoxy-3-oxopropylzinc bromide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product .

化学反応の分析

Types of Reactions: 3-Methoxy-3-oxopropylzinc bromide undergoes various types of reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Negishi cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Reagents: Common reagents used with 3-methoxy-3-oxopropylzinc bromide include aryl halides, alkyl halides, and other electrophiles.

Conditions: These reactions are typically carried out in the presence of a palladium or nickel catalyst under an inert atmosphere.

Major Products: The major products formed from these reactions include various substituted alkenes, ketones, and other organic compounds .

類似化合物との比較

3-Ethoxy-3-oxopropylzinc bromide: Similar in structure but with an ethoxy group instead of a methoxy group.

3-Methoxy-2-methyl-3-oxopropylzinc bromide: Contains an additional methyl group on the carbon chain.

Uniqueness: 3-Methoxy-3-oxopropylzinc bromide is unique due to its specific reactivity and the presence of the methoxy group, which can influence the electronic properties and reactivity of the compound in various chemical reactions .

生物活性

3-Methoxy-3-oxopropylzinc bromide is an organozinc compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, potential applications, and relevant case studies.

- IUPAC Name : (3-methoxy-3-oxopropyl)zinc(II) bromide

- Molecular Formula : C4H7O2BrZn

- Molecular Weight : 246.41 g/mol

- Physical Form : Typically available as a 0.5 M solution in tetrahydrofuran (THF).

The biological activity of 3-methoxy-3-oxopropylzinc bromide is primarily attributed to its ability to interact with various biomolecules through its zinc-carbon bond, which acts as a nucleophile. This interaction can facilitate the formation of new carbon-carbon bonds in organic synthesis and may also influence biological pathways by modulating enzyme activities and protein interactions.

Biological Applications

- Antiviral Activity : Preliminary studies indicate that this compound may inhibit the influenza virus RNA polymerase PA–PB1 subunit heterodimerization, suggesting potential as an antiviral agent.

- Cytotoxic Effects : Research has shown that 3-methoxy-3-oxopropylzinc bromide exhibits cytotoxic activity against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. This indicates its potential as an anticancer therapeutic.

- Protein Interaction Studies : The compound's ability to selectively bind to pyridyl groups in proteins could make it a valuable tool for studying protein functions and developing new drugs targeting specific pathways.

Study on Antiviral Properties

A study investigated the effects of 3-methoxy-3-oxopropylzinc bromide on influenza virus replication. The results demonstrated a significant reduction in viral RNA synthesis when treated with the compound, indicating its potential role in antiviral therapy.

Cytotoxicity Assessment

In vitro assays conducted on MCF-7 and HCT-116 cell lines revealed that treatment with varying concentrations of 3-methoxy-3-oxopropylzinc bromide resulted in dose-dependent cytotoxicity. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for HCT-116 cells, suggesting promising anticancer properties.

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Methoxy-3-oxopropylzinc bromide | Contains a methoxy group; acts as nucleophile | Antiviral, cytotoxic against cancer cell lines |

| 3-Ethoxy-3-oxopropylzinc bromide | Contains an ethoxy group; versatile reagent | Limited biological studies; potential drug development |

| 4-Ethoxy-4-oxobutylzinc bromide | Longer carbon chain; different reactivity patterns | Not extensively studied for biological activity |

特性

IUPAC Name |

bromozinc(1+);methyl propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7O2.BrH.Zn/c1-3-4(5)6-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJFIDGHJCQXQP-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C[CH2-].[Zn+]Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2Zn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。